REACTION_CXSMILES
|
Cl[C:2](=[CH2:5])[C:3]#[N:4].Cl.[CH:7]([NH:10][NH2:11])([CH3:9])[CH3:8].C(=O)([O-])[O-].[K+].[K+]>O>[CH:7]([N:10]1[CH:5]=[CH:2][C:3]([NH2:4])=[N:11]1)([CH3:9])[CH3:8] |f:1.2,3.4.5|
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Name
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|
Quantity
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3.41 mL
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Type
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reactant
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Smiles
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ClC(C#N)=C
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Name
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N-isopropylhydrazine hydrochloride
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Quantity
|
4.71 g
|
Type
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reactant
|
Smiles
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Cl.C(C)(C)NN
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Name
|
|
Quantity
|
11.8 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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45 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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before cooling back to RT
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Type
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EXTRACTION
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Details
|
The aqueous layer was then extracted with ethyl acetate (5×30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organic layers were dried (MgSO4)
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Type
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ADDITION
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Details
|
treated with activated charcoal
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Type
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FILTRATION
|
Details
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filtered
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
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CUSTOM
|
Details
|
The residue was purified by chromatography
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Type
|
WASH
|
Details
|
eluting with 67%-100% ethyl acetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1N=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.08 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |